![molecular formula C12H21NO3 B14404843 N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine CAS No. 87970-13-6](/img/structure/B14404843.png)
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiroketal family, which is known for its stability and diverse applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine typically involves the reaction of 1,5-dioxaspiro[5.5]undecane derivatives with hydroxylamine. One common method includes the use of 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione as a starting material, which reacts with hydroxylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted spiroketal derivatives.
Applications De Recherche Scientifique
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A related spiroketal compound with similar structural features.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another spiroketal derivative with different substituents.
1,7-Dioxaspiro[5.5]undecane: A spirocyclic compound with a different ring structure.
Uniqueness
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine is unique due to its specific spirocyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
87970-13-6 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N-[3-(1,5-dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C12H21NO3/c14-13-8-4-5-11-9-15-12(16-10-11)6-2-1-3-7-12/h8,11,14H,1-7,9-10H2 |
Clé InChI |
HJOQYHVZUHLPIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OCC(CO2)CCC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


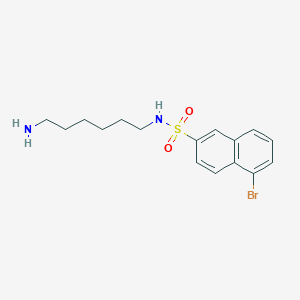

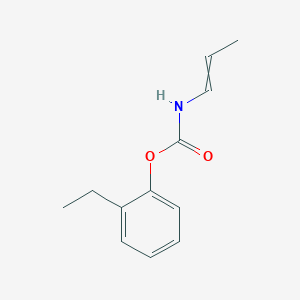
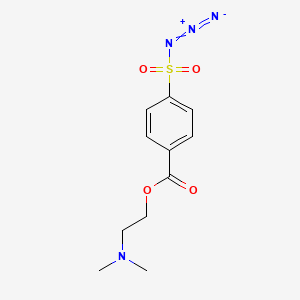
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
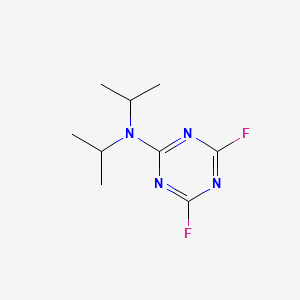
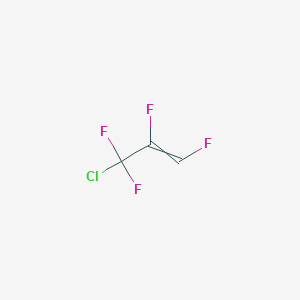
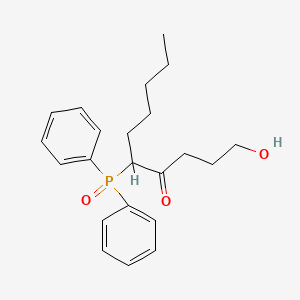
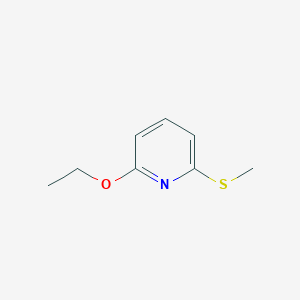
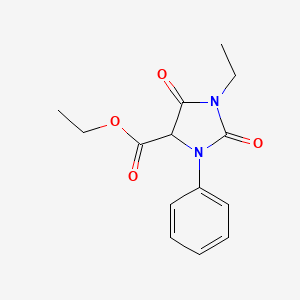

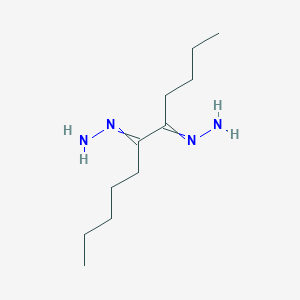
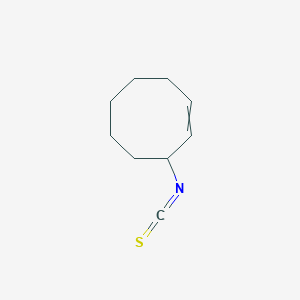
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
